molecular formula C16H14N2O2S B2435891 3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 873886-04-5

3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2435891
CAS No.: 873886-04-5
M. Wt: 298.36
InChI Key: OJKSLZLAEACEMA-UHFFFAOYSA-N
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Description

3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a furan ring substituted with a phenyl group, a thiazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation.

    Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis.

    Coupling of the furan and thiazole rings: This step might involve a cross-coupling reaction.

    Formation of the propanamide group: This can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions might target the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal chemistry research might explore its potential as a drug candidate for various diseases, including cancer or infectious diseases.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-phenylfuran-2-yl)propanamide: Lacks the thiazole ring.

    N-(1,3-thiazol-2-yl)propanamide: Lacks the furan ring.

    3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)acetamide: Has an acetamide group instead of a propanamide group.

Uniqueness

The presence of both the furan and thiazole rings in 3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(18-16-17-10-11-21-16)9-7-13-6-8-14(20-13)12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKSLZLAEACEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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